2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine
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Overview
Description
2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine is a chemical compound with the CAS Number: 2228338-78-9 . It has a molecular weight of 143.23 and its IUPAC name is 2-(3,3-dimethyltetrahydrofuran-2-yl)ethan-1-amine . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-6,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Chiral Auxiliary and Ligand Applications
- Chiral Auxiliary in Palladium-Catalyzed Reactions : A study by Sudo and Saigo (1997) explored the use of a chiral amino alcohol, closely related to 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine, as a ligand for palladium-catalyzed enantioselective allylic amination reactions. This compound demonstrated high efficiency and excellent enantioselectivity in various amination reactions (Sudo & Saigo, 1997).
Catalysis and Polymerization
- Nickel-Catalyzed Oligomerization and Polymerization : Obuah et al. (2014) investigated pyrazolylamine ligands, structurally similar to this compound, in nickel(II)-catalyzed oligomerization and polymerization of ethylene. These complexes showed solvent-dependent product formation and were effective in producing high molecular weight linear high-density polyethylene (Obuah et al., 2014).
Organic Synthesis and Structural Analysis
- Synthesis of Ferrocene–Chloroquine Analogues : Beagley et al. (2003) reported the synthesis of new compounds using a structure analogous to this compound. This research focused on creating analogues with potential antiplasmodial activity against Plasmodium falciparum (Beagley et al., 2003).
Catalytic Studies
- Ethylene Oligomerization by Nickel(II) Complexes : Nyamato et al. (2016) conducted studies on ethylene oligomerization using nickel(II) complexes with ligands structurally related to this compound. These studies provided insights into the reactivity trends and structural influence on the oligomerization reactions (Nyamato et al., 2016).
Ligand Design and Metal Complexes
- Design of Highly Flexible Chelating Ligands : Liu et al. (1993) explored the design and synthesis of hexadentate amine phenol ligand complexes of group 13 metals, demonstrating the versatility and potential applications of compounds like this compound in creating flexible chelating ligands (Liu et al., 1993).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335, which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
2-(3,3-dimethyloxolan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLBABWGZOWWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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